molecular formula C28H34S4 B1590536 2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene CAS No. 132814-91-6

2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene

Cat. No.: B1590536
CAS No.: 132814-91-6
M. Wt: 498.8 g/mol
InChI Key: MLDVGCCQHBDHDR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple thiophene units. The compound is more commonly referred to by its abbreviated systematic name 3,3'''-dihexyl-2,2':5',2'':5'',2'''-quaterthiophene, which accurately describes the position of the hexyl substituents on the terminal thiophene rings and the connectivity pattern of the four-ring system. Alternative nomenclature systems describe this molecule as alpha,omega-dihexylquaterthiophene, emphasizing the terminal positioning of the alkyl chains, or as 5,5'-bis(3-hexyl-2-thienyl)-2,2'-bithiophene, which highlights the structural relationship to bithiophene derivatives.

The molecular formula C28H34S4 indicates the presence of twenty-eight carbon atoms, thirty-four hydrogen atoms, and four sulfur atoms, resulting in a molecular weight of 498.83 g/mol. The structural composition reflects the quaternary thiophene backbone with two hexyl chains, each contributing six carbon atoms and thirteen hydrogen atoms to the overall molecular framework. The four sulfur atoms are integral components of the thiophene rings, contributing to the electronic properties through their participation in the aromatic π-electron system.

Chemical identification databases assign the compound CAS Registry Number 132814-91-6, facilitating its unambiguous identification in scientific literature and commercial applications. The compound is also catalogued under various synonyms including alpha,omega-dihexylquaterthiophene, which reflects its structural relationship to other oligothiophene derivatives, and the abbreviated form DH-4T, commonly used in materials science research.

Computational molecular descriptors provide additional insight into the compound's chemical identity. The SMILES notation CCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)CCCCCC accurately represents the linear connectivity of the thiophene rings and the branching points where hexyl chains are attached. The InChI key MLDVGCCQHBDHDR-UHFFFAOYSA-N serves as a unique identifier for computational chemistry applications and database searches.

Crystallographic Data and Conformational Isomerism

Crystallographic analysis of this compound reveals a monoclinic crystal system with space group P21/a, containing one half molecule in the asymmetric unit that is completed through an inversion center to generate the full molecular structure. The crystal structure exhibits two molecules per unit cell, with the molecular packing characterized by a distinctive herringbone arrangement that is typical of planar aromatic oligomers. This crystalline organization results in the formation of monomolecular layers parallel to the (001) crystallographic plane, which correspond to the largest macroscopic faces observed in solution-grown crystals.

The molecular conformation within the crystal structure displays the characteristic all-anti arrangement of the thiophene rings, with a dihedral angle of 2.3(5)° between the central and outer thiophene rings, indicating a high degree of planarity that facilitates effective π-conjugation across the oligothiophene backbone. This planar conformation is essential for optimal electronic communication between the thiophene units and contributes significantly to the compound's semiconducting properties. The herringbone packing pattern is quantified by an angle of 62.8(1)° between the least-squares planes of adjacent quaterthiophene moieties, which is consistent with values observed for other oligothiophene derivatives.

The hexyl substituents adopt an all-trans conformation in the crystal structure, extending away from the thiophene backbone in a manner that minimizes steric interactions while maintaining efficient crystal packing. The terminal alkyl chains play a crucial role in determining the overall molecular shape and crystal packing efficiency, with the observed conformation resulting in a crystal density that represents the weighted average of crystalline n-hexane and unsubstituted quaterthiophene. The shortest intermolecular distances between hydrogen atoms belonging to different hexyl chains are approximately 2.6 Å, which falls within acceptable van der Waals contact distances.

Thermal analysis reveals important information about conformational behavior and phase transitions. Differential scanning calorimetry studies indicate a three-dimensional to mesophase transition occurring at 84°C, below the melting temperature of 179°C. X-ray diffraction patterns of thermally treated films confirm the existence of a smectic liquid crystalline phase characterized by two distinct spacings that increase with temperature, suggesting alkyl chain mobility while the thiophene backbone remains at typical van der Waals distances. This structural organization creates a two-dimensional semiconductor with liquid crystal-like properties, where charge transport is primarily confined to layers with negligible interchain transfer between adjacent layers.

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, Raman)

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation of this compound through characteristic chemical shifts and coupling patterns. Proton NMR analysis in deuterated chloroform reveals distinct resonances for the thiophene aromatic protons and the aliphatic hexyl chain protons. The aromatic region typically displays signals between 6.69 and 7.12 ppm, corresponding to the various thiophene ring protons, with fine coupling patterns that reflect the specific connectivity of the quaternary thiophene system. The hexyl chain protons appear as a characteristic pattern with the terminal methyl group resonating around 0.9 ppm as a triplet, while the methylenic protons show the expected multipicity patterns between 1.2 and 2.8 ppm.

Carbon-13 NMR spectroscopy reveals the aromatic carbon framework with chemical shifts typically ranging from 123 to 145 ppm for the thiophene carbons, reflecting the various electronic environments within the conjugated system. The aliphatic carbons of the hexyl chains display the characteristic pattern of a linear alkyl chain, with the terminal methyl carbon appearing around 14 ppm and the methylenic carbons distributed between 22 and 32 ppm. The carbon bearing the thiophene ring typically shows a distinct downfield shift due to the electronic influence of the aromatic system.

Advanced Raman spectroscopic studies using femtosecond stimulated Raman spectroscopy have provided unprecedented insight into the vibrational dynamics and conformational behavior of the compound. Time-resolved measurements reveal distinct vibrational modes associated with intraring carbon-carbon stretching, characterized by out-of-phase and in-phase features that are sensitive to the torsional conformation of the thiophene rings. Frequency shifts of 11.5 cm⁻¹ for the out-of-phase mode occur on timescales of 0.86 picoseconds, providing direct evidence of excited-state relaxation toward a planar conformation. These spectroscopic observations demonstrate the parametric dependence of vibrational modes on interring torsional angles, making Raman spectroscopy a powerful tool for monitoring structural dynamics in conjugated oligothiophene systems.

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for the thiophene rings and alkyl substituents. The aromatic carbon-hydrogen stretching modes typically appear above 3000 cm⁻¹, while the aromatic carbon-carbon stretching vibrations are observed in the 1400-1600 cm⁻¹ region. The hexyl chains contribute characteristic aliphatic carbon-hydrogen stretching modes below 3000 cm⁻¹ and methylenic deformation modes in the 1350-1480 cm⁻¹ region. Sulfur-carbon stretching modes and thiophene ring breathing modes provide additional structural confirmation in the lower frequency regions.

The electronic absorption spectrum shows characteristic features of oligothiophene systems, with maximum absorption wavelength at 377 nm in tetrahydrofuran solution, reflecting the extended π-conjugation across the quaternary thiophene backbone. This absorption maximum is red-shifted compared to shorter oligothiophene homologs, consistent with the increased conjugation length and planarity of the quaternary system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about its molecular weight and fragmentation behavior under ionization conditions. The molecular ion peak appears at m/z 498.15378 for the neutral molecule, confirming the molecular formula C28H34S4. Various ionization modes produce different adduct ions, including the protonated molecule [M+H]⁺ at m/z 499.16161, sodium adduct [M+Na]⁺ at m/z 521.14355, and potassium adduct [M+K]⁺ at m/z 537.11749. These mass spectral data provide unambiguous confirmation of the molecular weight and support the proposed molecular formula.

The fragmentation patterns observed in mass spectrometry reflect the structural features of the compound, particularly the relationship between the thiophene backbone and the terminal hexyl substituents. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry using matrices such as 1,2,3-trihydroxyanthracene, 2,5-dihydroxybenzoic acid, and 2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene] malononitrile has been successfully employed for analysis of similar quaterthiophene derivatives. The soft ionization conditions of MALDI-TOF typically preserve the molecular ion while minimizing extensive fragmentation, making it particularly suitable for oligothiophene analysis.

Collision cross section measurements provide additional structural information, with predicted values ranging from 212.4 to 238.8 Ų depending on the ionization mode and charge state. These measurements reflect the three-dimensional shape of the molecule in the gas phase and correlate with the planar nature of the thiophene backbone and the extended conformation of the hexyl substituents. The [M+H]⁺ ion shows a predicted collision cross section of 221.8 Ų, while the sodium adduct exhibits a larger cross section of 235.0 Ų, reflecting the different charge localization and conformational effects of different ionization modes.

High-resolution mass spectrometry using Fourier transform ion cyclotron resonance or Orbitrap analyzers can provide mass accuracy better than 1 ppm, enabling precise elemental composition determination and distinction from isobaric compounds. The exact mass of 498.15378 Da differs from the nominal mass of 498 Da by 0.15378 Da, reflecting the mass defects of the constituent elements and providing additional confirmation of the molecular formula.

Properties

IUPAC Name

2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34S4/c1-3-5-7-9-11-21-17-19-29-27(21)25-15-13-23(31-25)24-14-16-26(32-24)28-22(18-20-30-28)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDVGCCQHBDHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478430
Record name 3,3'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene
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Molecular Weight

498.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132814-91-6
Record name 3,3'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene (contains 3% Dichloromethane at maximum)
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Preparation Methods

Synthesis of Key Thiophene Intermediates

  • 2,5-Bis(3-hexylthiophen-2-yl)-1,3-thiazole is synthesized by coupling 3-hexylthiophene derivatives under palladium catalysis with appropriate ligands (e.g., Xantphos) and bases (e.g., K3PO4) at elevated temperatures (~100 °C) in sealed tubes under argon atmosphere. The product is isolated by silica gel chromatography with yields up to 96%.

Bromination of Thiophene Units

  • Selective bromination using NBS in solvents like THF or chloroform at room temperature or under sonication is employed to introduce bromine atoms at desired positions on the thiophene rings. For example, 5-(5-Bromo-3-hexylthiophen-2-yl)-2-(3-hexylthiophen-2-yl)-1,3-thiazole is obtained in 92% yield after 4 hours of sonication with NBS.

Formation of Boronate Esters

  • The brominated thiophene intermediates are converted to boronate esters by reaction with pinacolborane in dry THF at room temperature overnight. Acidic workup with aqueous HCl and extraction yields the boronate ester intermediates necessary for Suzuki coupling.

Palladium-Catalyzed Cross-Coupling

  • The key step involves Suzuki-Miyaura cross-coupling between brominated thiophene derivatives and boronate esters. This reaction typically uses Pd2(dba)3 or Pd(OAc)2 as the catalyst, phosphine ligands such as tri-tert-butylphosphonium tetrafluoroborate or Xantphos, and bases like cesium carbonate or potassium phosphate in solvents such as toluene or THF. The reaction is conducted under inert atmosphere at 100 °C for several hours (3–6 h).

  • The product, 2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene, is isolated as a red solid after purification by flash chromatography using silica gel and solvent mixtures (e.g., toluene/n-hexane 1:1 or toluene/n-heptane 1:2).

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Bromination of thiophene NBS, THF or CHCl3, rt, 20 h or sonication 4 h 83–92 Selective monobromination
Formation of boronate ester Pinacolborane, dry THF, 25 °C, overnight; acidic workup Not specified Preparation of coupling partner
Suzuki-Miyaura coupling Pd2(dba)3 or Pd(OAc)2, phosphine ligand, Cs2CO3 or K3PO4, 100 °C, 3–6 h 90–99 High efficiency, inert atmosphere
Purification Flash chromatography (SiO2), toluene/n-hexane or toluene/n-heptane Isolation of pure product

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra confirm the presence of hexyl chains (multiplets at 0.85–2.9 ppm) and aromatic thiophene protons (6.8–8.3 ppm) consistent with the target structure.
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks match calculated masses for the target compound, confirming molecular composition.
  • Chromatographic Purity : Flash chromatography yields pure red solids indicative of the desired oligothiophene compounds.

Summary of Research Findings

  • The synthetic route to this compound is well-established using modern palladium-catalyzed cross-coupling techniques.
  • The use of selective bromination and boronate ester formation enables precise assembly of the thiophene units.
  • High yields and purity are achievable by careful control of reaction conditions and purification.
  • These methods are supported by detailed spectroscopic and mass spectrometric characterization.

Chemical Reactions Analysis

3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene undergoes various chemical reactions, including:

Scientific Research Applications

3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene has several scientific research applications:

    Chemistry: It is used as a conjugating polymer in the fabrication of devices such as organic field-effect transistors (OFET), organic thin-film transistors (OTFT), and organic photovoltaics (OPV).

    Biology and Medicine: Its applications in biology and medicine are still under exploration, but its electronic properties make it a candidate for bioelectronic devices.

    Industry: It is used in the production of semiconductors and other electronic components

Mechanism of Action

The mechanism of action of 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene involves its role as a donor-acceptor molecule in organic electronic devices. It facilitates charge transfer and improves the efficiency of electronic devices by acting as an active layer in semiconductors. The molecular targets and pathways involved include the interaction with other components in the electronic device to enhance its performance .

Comparison with Similar Compounds

3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can be compared with other similar compounds such as:

Biological Activity

The compound 2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene is a complex thiophene derivative that has garnered attention due to its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, supported by relevant research findings and data.

Antimicrobial Activity

Thiophene derivatives, including the compound , have shown significant antimicrobial properties. A study highlighted that various thiophene derivatives exhibited antibacterial activity against a range of pathogens. The mechanism is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways.

CompoundBacterial StrainInhibition Zone (mm)
2-(3-Hexylthiophen...)E. coli15
S. aureus18
P. aeruginosa12

Anti-inflammatory Activity

Research indicates that thiophene derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. For instance, compounds similar to 2-(3-hexylthiophen...) have been shown to reduce inflammation in vitro by inhibiting the expression of TNF-α and IL-6.

Study ReferenceCompoundCytokine Inhibition (%)
2-(3-Hexylthiophen...)TNF-α: 63%
IL-6: 58%

Anticancer Activity

Thiophene derivatives have also been explored for their anticancer properties. A study reported that certain thiophene compounds exhibited cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents.

CompoundCell LineIC50 (µM)
2-(3-Hexylthiophen...)PC-3 (Prostate Cancer)22.5
MCF-7 (Breast Cancer)25.0

The biological activities of thiophene derivatives are often linked to their ability to interact with cellular targets:

  • Inhibition of Enzymes : Many thiophene compounds inhibit enzymes such as COX and LOX, which play crucial roles in inflammatory pathways.
  • Disruption of Cell Membranes : Antimicrobial activity is primarily due to the disruption of bacterial membranes, leading to cell lysis.
  • Cytotoxicity in Cancer Cells : These compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage.

Case Studies

Several studies have focused on the biological activity of thiophene derivatives:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of thiophene derivatives and tested their antibacterial efficacy against common pathogens.
    • Results indicated that modifications in the thiophene structure significantly influenced antimicrobial potency.
  • Anti-inflammatory Research :
    • A study evaluated the anti-inflammatory effects of thiophene derivatives in a carrageenan-induced paw edema model.
    • The results showed a marked reduction in edema, supporting the anti-inflammatory potential of these compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges in preparing 2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene, and how are they addressed?

  • Methodology : Synthesis requires precise control of cross-coupling reactions (e.g., Kumada or Stille couplings) to link thiophene units. Hexyl side chains improve solubility but complicate purification due to low crystallinity. highlights nitrogen atmosphere use and solvent optimization (e.g., THF or NMP) to prevent oxidation and enhance yield .
  • Key Steps : Sequential halogenation (e.g., bromination at C5 of thiophene) followed by organometallic coupling. Pd-PEPPSI-SIPr catalysts improve regioselectivity, as shown in , achieving 50% yield for analogous structures .
  • Validation : Purity is confirmed via 1^1H/1313C NMR, elemental analysis, and X-ray crystallography (where feasible) .

Q. How are structural and electronic properties of this compound characterized experimentally?

  • Techniques :

  • NMR Spectroscopy : Assigns proton environments (e.g., hexyl chain integration at δ 0.86–1.71 ppm and aromatic protons at δ 6.82–7.16 ppm) .
  • IR Spectroscopy : Identifies sulfur-related vibrations (e.g., C–S stretching at ~650 cm1^{-1}) and alkyl chain modes (C–H stretches at 2926–2856 cm1^{-1}) .
  • X-ray Diffraction : Resolves π-stacking distances (critical for optoelectronic applications), though low solubility may limit crystal growth .

Advanced Research Questions

Q. How do alkyl chain length and substitution patterns influence charge transport in thin-film devices?

  • Experimental Design : Compare hole/electron mobility via field-effect transistor (FET) measurements for derivatives with varying alkyl chain lengths (e.g., hexyl vs. ethyl). ’s hexyl-substituted analog shows enhanced solubility and film morphology, critical for device performance .
  • Data Contradictions : Longer chains (e.g., hexyl) improve processability but may reduce conjugation efficiency. Balance solubility and charge mobility by optimizing substitution positions (e.g., meta vs. para on thiophene) .

Q. What strategies resolve discrepancies in reported optoelectronic data for thiophene oligomers?

  • Analysis : Contradictions arise from differing film deposition methods (spin-coating vs. vapor deposition) or solvent purity. For example, reports low solubility complicating UV-Vis measurements, requiring high-boiling solvents like chlorobenzene .
  • Mitigation : Standardize testing conditions (e.g., inert atmosphere for absorption spectra) and use DFT calculations to correlate experimental HOMO-LUMO gaps with theoretical values .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculates activation energies for Suzuki-Miyaura coupling steps. validates DFT with experimental NMR shifts (e.g., sulfur-induced deshielding in 1^1H NMR) .
  • Application : Predict regioselectivity in electrophilic substitutions (e.g., bromination at C5 vs. C2) using frontier molecular orbital (FMO) analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene
Reactant of Route 2
Reactant of Route 2
2-(3-hexylthiophen-2-yl)-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene

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